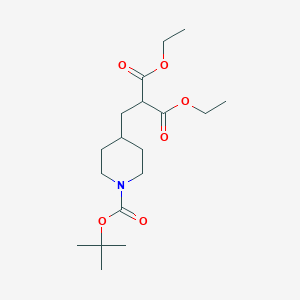

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester

Vue d'ensemble

Description

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Malonic Acid Diethyl Ester Moiety: The final step involves the esterification of malonic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or piperidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 357.44 g/mol. It features a piperidine ring substituted with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety, contributing to its unique reactivity and structural rigidity, which are essential for its applications in drug development and chemical synthesis.

Organic Synthesis

The compound serves as a crucial building block in synthesizing complex organic molecules. Its structural features enable the formation of various derivatives through chemical reactions such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium methoxide | Substituted esters or piperidine derivatives |

Medicinal Chemistry

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester has been investigated for its potential as a precursor in drug development, particularly in creating prodrugs that enhance bioavailability and target specificity. Its role in modulating enzyme or receptor activity highlights its therapeutic potential .

Case Study: PROTAC Development

The compound is utilized in developing targeted protein degradation technologies (PROTACs). These technologies leverage its structural properties to design molecules that can selectively degrade disease-related proteins, offering new avenues for treating various conditions, including cancer.

Biological Applications

Research has indicated that this compound may influence various biochemical pathways by interacting with specific molecular targets such as enzymes or receptors. Such interactions can lead to significant therapeutic effects, making it an important candidate for further biological studies .

Mécanisme D'action

The mechanism of action of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1-tert-Butoxycarbonyl-piperidin-4-yl)acetic acid

- 1-(1-tert-Butoxycarbonyl-piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester

- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is unique due to its combination of a piperidine ring with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety. This structural arrangement provides distinct reactivity and potential for diverse applications in organic synthesis and drug development.

Activité Biologique

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is a complex organic compound notable for its structural features, including a piperidine ring with a tert-butoxycarbonyl (Boc) group and a diethyl malonate moiety. This compound has garnered attention in pharmaceutical research due to its potential as a building block in drug synthesis, particularly in the development of targeted protein degradation technologies (PROTACs) and prodrugs.

- Molecular Formula : C₁₈H₃₁N₃O₄

- Molecular Weight : Approximately 357.44 g/mol

- Structure : The compound's rigidity is attributed to the piperidine and malonic acid components, which influence its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to modulate enzyme and receptor activities. This modulation can lead to various biochemical effects, making it a valuable candidate in drug discovery.

- Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity and potentially altering metabolic pathways.

- Receptor Binding : It has been shown to bind to certain receptors, which can trigger physiological responses relevant to therapeutic applications.

Applications in Drug Development

This compound serves as a precursor in synthesizing biologically active compounds. Its applications include:

- PROTAC Development : The compound's structural features make it suitable for developing PROTACs, which are designed to target and degrade specific proteins within cells.

- Prodrug Synthesis : It can be utilized as a prodrug precursor, enhancing the bioavailability of active pharmaceutical ingredients.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Enzyme Interaction Studies : Research indicates that this compound exhibits significant binding affinity towards certain enzymes, which can modulate their catalytic activities. This property is essential for developing drugs aimed at diseases where enzyme dysregulation is a factor.

- Targeted Protein Degradation : In studies focusing on targeted protein degradation, the compound was integrated into PROTAC constructs, demonstrating improved efficacy in degrading target proteins associated with cancer progression. The structural rigidity provided by the piperidine moiety enhances the stability and specificity of these constructs.

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.

Propriétés

IUPAC Name |

diethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO6/c1-6-23-15(20)14(16(21)24-7-2)12-13-8-10-19(11-9-13)17(22)25-18(3,4)5/h13-14H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRZIESILPEHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611141 | |

| Record name | Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166815-97-0 | |

| Record name | Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.